molecular formula C17H18ClNO4 B6583423 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one CAS No. 902008-85-9

6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one

Cat. No. B6583423
CAS RN: 902008-85-9
M. Wt: 335.8 g/mol
InChI Key: OQMRNJXFPYNQME-UHFFFAOYSA-N
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Description

The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene. It also contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spiro compound that contains both oxygen and nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,4-dioxa-8-azaspiro[4.5]decane group, possibly through a reaction involving a piperidone derivative . The chromen-2-one group could potentially be formed through a condensation reaction or through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro group. Spiro compounds are typically more rigid than their non-spiro counterparts, which can have implications for their chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions. The chromen-2-one group could potentially undergo electrophilic aromatic substitution reactions, while the 1,4-dioxa-8-azaspiro[4.5]decane group could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chromen-2-one group could potentially make the compound aromatic and relatively stable . The 1,4-dioxa-8-azaspiro[4.5]decane group could potentially make the compound more polar .

Scientific Research Applications

6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one has been studied extensively due to its potential applications in medicine, biochemistry, and chemical engineering. This compound has been investigated as a potential inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). It has also been studied as a potential inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and for its potential role in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of the enzymes cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). In addition, it is believed that this compound may act as an anti-inflammatory agent and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been studied for its potential role in the inhibition of the enzymes cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). In addition, it has been studied for its potential use as an anti-inflammatory agent and for its potential role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one in laboratory experiments include its ability to inhibit the enzymes cytochrome P450 2D6 (CYP2D6) and cytochrome P450 3A4 (CYP3A4). In addition, this compound may act as an anti-inflammatory agent and may play a role in the regulation of gene expression. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood and its effects on biochemical and physiological processes are still being studied.

Future Directions

The potential future directions for 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one include further investigation into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential use as an anti-inflammatory agent and its potential role in the regulation of gene expression. Finally, further studies could be conducted to determine the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 6-Chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-one involves the reaction of 4-hydroxy-2H-chromen-2-one with chloroacetic acid in the presence of a base. The resulting compound is then reacted with a diazo compound to form the desired this compound. The reaction scheme is as follows:
4-hydroxy-2H-chromen-2-one + chloroacetic acid → 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-oneydroxy-2H-chromen-2-one
6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-2H-chromen-2-oneydroxy-2H-chromen-2-one + diazo compound → this compound

properties

IUPAC Name

6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c18-13-1-2-15-14(10-13)12(9-16(20)23-15)11-19-5-3-17(4-6-19)21-7-8-22-17/h1-2,9-10H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMRNJXFPYNQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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